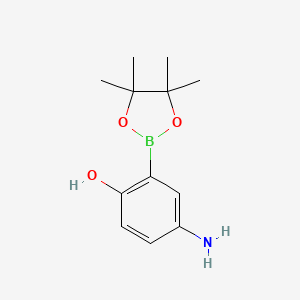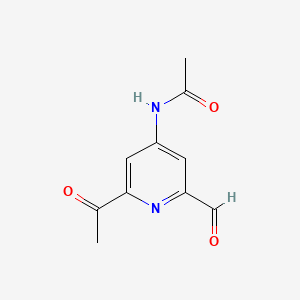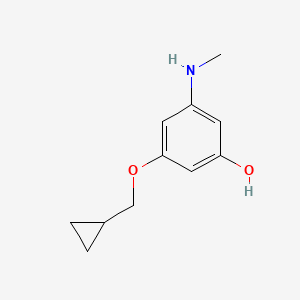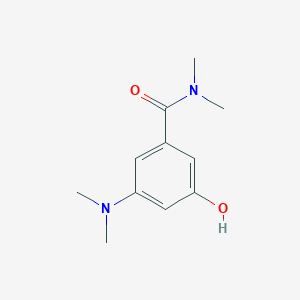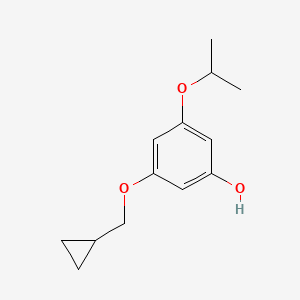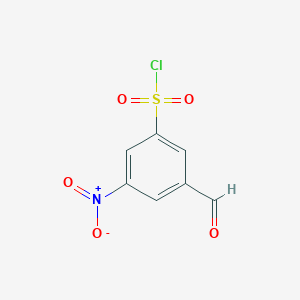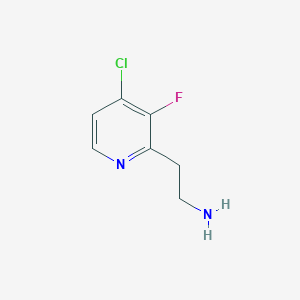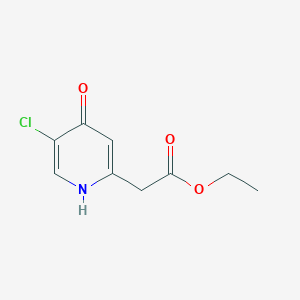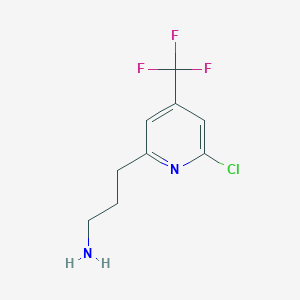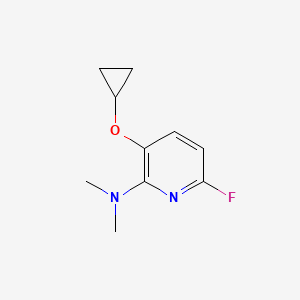
3-Cyclopropoxy-6-fluoro-N,N-dimethylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-6-fluoro-N,N-dimethylpyridin-2-amine is a fluorinated pyridine derivative with the molecular formula C10H13FN2O. This compound is of interest due to its unique chemical structure, which includes a cyclopropoxy group, a fluorine atom, and a dimethylamino group attached to a pyridine ring. These structural features contribute to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The dimethylamino group can be introduced through the amination of a halopyridine intermediate with dimethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-6-fluoro-N,N-dimethylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the fluorine atom or the reduction of the pyridine ring.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
3-Cyclopropoxy-6-fluoro-N,N-dimethylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-6-fluoro-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The cyclopropoxy group contributes to the compound’s stability and lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-N,N-dimethylpyridin-2-amine
- 3-Cyclopropoxy-N,N-dimethylpyridin-2-amine
- 6-Fluoro-N,N-dimethylpyridin-2-amine
Uniqueness
3-Cyclopropoxy-6-fluoro-N,N-dimethylpyridin-2-amine is unique due to the combination of the cyclopropoxy group and the fluorine atom on the pyridine ring. This combination imparts distinct chemical and biological properties, such as enhanced stability, lipophilicity, and binding affinity, which are not observed in similar compounds .
Properties
Molecular Formula |
C10H13FN2O |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
3-cyclopropyloxy-6-fluoro-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C10H13FN2O/c1-13(2)10-8(14-7-3-4-7)5-6-9(11)12-10/h5-7H,3-4H2,1-2H3 |
InChI Key |
UOCBUXSJNUOTMX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=N1)F)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



